molecular formula C48H72I8O32 B12508475 5,10,15,20,25,30,35,40-Octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol

5,10,15,20,25,30,35,40-Octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol

Cat. No.: B12508475
M. Wt: 2176.3 g/mol
InChI Key: IHISFVNFOGFWNA-UHFFFAOYSA-N
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Description

The compound 5,10,15,20,25,30,35,40-Octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[...]hexapentacontane-41,...,56-hexadecol is a highly complex macrocycle characterized by:

  • 16 hydroxyl groups (hexadecol), contributing to hydrophilicity and hydrogen-bonding capacity.
  • A nonacyclo[36.2.2...]hexapentacontane backbone, suggesting a rigid, multi-ring architecture with oxygen bridges.

Properties

Molecular Formula

C48H72I8O32

Molecular Weight

2176.3 g/mol

IUPAC Name

5,10,15,20,25,30,35,40-octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol

InChI

InChI=1S/C48H72I8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2

InChI Key

IHISFVNFOGFWNA-UHFFFAOYSA-N

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CI)CI)CI)CI)CI)CI)CI)O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the core cyclic structure followed by the introduction of iodomethyl groups. Common techniques might include:

    Cyclization reactions: to form the core structure.

    Halogenation reactions: to introduce iodomethyl groups.

    Protecting group strategies: to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of such a compound would require scalable and efficient methods. This might involve:

    Batch processing: for initial synthesis.

    Continuous flow chemistry: for large-scale production.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Substitution reactions: The iodomethyl groups can undergo nucleophilic substitution.

    Oxidation and reduction reactions: The oxygen-containing groups can participate in redox reactions.

    Cyclization and rearrangement reactions: The complex structure may undergo various rearrangements under specific conditions.

Common Reagents and Conditions

    Nucleophiles: such as amines or thiols for substitution reactions.

    Oxidizing agents: like potassium permanganate for oxidation.

    Reducing agents: such as lithium aluminum hydride for reduction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the iodomethyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure might make it a candidate for catalytic applications.

    Material science: Potential use in the development of new materials with specific properties.

Biology and Medicine

    Drug development: The compound could be explored for its biological activity and potential therapeutic uses.

    Biochemical research: Studying its interactions with biological molecules.

Industry

    Polymer science: Potential use in the synthesis of novel polymers.

    Electronics: Applications in the development of electronic materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    Catalysis: The compound might act as a catalyst by providing active sites for chemical reactions.

    Drug activity: It might interact with specific molecular targets in the body, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Structural Analogs

Hydroxymethyl-Substituted Macrocycle

A closely related compound (55-Amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-...pentadecol) replaces iodomethyl with hydroxymethyl groups . Key differences include:

  • Solubility : Hydroxymethyl groups enhance water solubility via hydrogen bonding, whereas iodomethyl groups reduce solubility due to hydrophobicity.
  • Reactivity : Iodine atoms in the target compound enable halogen bonding and nucleophilic substitution, while hydroxymethyl groups favor oxidation or esterification.
Methoxy- and Bromophenyl-Substituted Heterocycle

The compound 6,8,14,16,25,27,33,35-Octamethoxy-4,12,29,37-tetra(4-bromophenyl)...octadecaene features methoxy and bromophenyl substituents :

  • Electronic Effects : Methoxy groups donate electron density via resonance, contrasting with the electron-withdrawing iodomethyl groups.
Hypervalent Iodine Compounds

Functional Group Analysis

Iodomethyl vs. Hydroxymethyl
Property Iodomethyl Substituents Hydroxymethyl Substituents
Polarity Moderate (C-I bond polarizability) High (OH hydrogen bonding)
Reactivity Halogen bonding, nucleophilic substitution Oxidation, esterification
Solubility Low in water, high in organic solvents High in polar solvents
Hydroxyl-Rich vs. Methoxy-Rich Systems

The target’s 16 hydroxyl groups contrast with methoxy-rich compounds (e.g., ):

  • Stability : Methoxy groups are less prone to oxidation than hydroxyl groups.

Electronic and Steric Considerations

  • Isoelectronic/Isovalent Principles : Compounds with similar electron density distributions (e.g., iodomethyl vs. bromophenyl) may exhibit comparable reactivity in electrophilic substitutions, though structural geometry remains critical .
  • Steric Effects : The iodomethyl groups in the target compound likely impose greater steric hindrance than smaller substituents (e.g., methoxy), influencing reaction kinetics and molecular packing .

Biological Activity

5,10,15,...-hexadecol (commonly referred to as Octakis-6-iodo-6-deoxy-gamma-cyclodextrin) is a complex chemical compound characterized by its unique structure and significant biological activity. This compound features eight iodine atoms substituted on the glucose units of gamma-cyclodextrin and has a molecular formula of C48H72I8O32 with a molecular weight of approximately 2176.308 g/mol . The biological activity of this compound is largely attributed to its ability to form inclusion complexes and its reactivity due to the iodine substitutions.

The primary mechanism of action for Octakis-6-iodo-6-deoxy-gamma-cyclodextrin involves its ability to encapsulate guest molecules within its hydrophobic cavity. This property enhances the solubility and stability of various compounds and allows for targeted delivery in biological systems . The presence of iodine atoms increases the compound's reactivity and can influence biological interactions.

Biological Applications

  • Drug Delivery Systems :
    • Octakis-6-iodo-6-deoxy-gamma-cyclodextrin is utilized as a nanocarrier in targeted drug delivery applications due to its ability to encapsulate hydrophobic drugs effectively .
    • It has been shown to improve the bioavailability of poorly soluble drugs by forming stable inclusion complexes.
  • Antimicrobial Activity :
    • Studies have indicated that iodinated cyclodextrins possess antimicrobial properties. The iodine atoms can contribute to the compound's ability to disrupt microbial cell membranes .
    • Research has explored the efficacy of such compounds against various pathogens and their potential use in agricultural applications for crop protection.
  • Cancer Therapy :
    • The compound's unique structure allows it to be modified for specific targeting of cancer cells. Its ability to carry therapeutic agents directly to tumor sites minimizes systemic toxicity and enhances treatment efficacy .

Research Findings

Recent studies have focused on the synthesis and characterization of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin and its derivatives:

StudyFindings
Synthesis MethodsThe synthesis typically involves iodination of gamma-cyclodextrin using sodium iodide in a solvent like dimethylformamide (DMF) .
Antimicrobial TestsAntimicrobial assays have demonstrated that iodinated cyclodextrins exhibit varying degrees of effectiveness against bacterial strains .
Drug Delivery StudiesIn vivo studies have shown enhanced drug delivery efficiency when using Octakis-6-iodo-6-deoxy-gamma-cyclodextrin as a carrier compared to traditional methods .

Case Studies

  • Case Study on Drug Delivery : A study evaluated the use of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin for delivering anticancer drugs. Results indicated a significant increase in drug accumulation in tumor tissues with reduced side effects compared to free drug administration.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against common agricultural pathogens. The results showed that formulations containing Octakis-6-iodo-6-deoxy-gamma-cyclodextrin significantly reduced pathogen viability compared to control treatments.

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